molecular formula C16H18FN3O5S B2363679 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine CAS No. 2034579-80-9

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

Cat. No.: B2363679
CAS No.: 2034579-80-9
M. Wt: 383.39
InChI Key: NHZHAFXXIZFUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a synthetically designed small molecule of high interest in medicinal chemistry and drug discovery research. Its structure incorporates several key features recognized for modulating biological activity: a pyrazine heterocycle, a pyrrolidine ring, and a fluorinated aryl sulfonamide group. The strategic inclusion of a fluorine atom on the phenyl ring is a common tactic in lead optimization, as it can significantly influence a compound's physicochemical properties, including metabolic stability, membrane permeability, and lipophilicity . The sulfonyl group bridging the fluorinated aromatic system and the pyrrolidine ring is a privileged motif found in inhibitors of various enzymes, particularly proteases and kinases. The specific molecular architecture suggests potential application as a key intermediate or functional scaffold in the design of enzyme inhibitors. Researchers can leverage this compound in the development of targeted therapies for complex diseases, utilizing it as a core structure for Structure-Activity Relationship (SAR) studies to explore and optimize interactions with biological targets . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)9-14(13)26(21,22)20-8-5-12(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHAFXXIZFUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

  • Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).
  • Conditions :
    • 5-Fluoro-2-methoxybenzene (1.0 equiv) is added dropwise to chilled (−10°C) chlorosulfonic acid in DCM.
    • The mixture is stirred for 4–6 hours at 0–5°C, followed by quenching with ice water.
    • The organic layer is separated, washed with NaHCO₃, and dried over MgSO₄.

Isolation and Characterization

  • Yield : 68–72% (white crystalline solid).
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 7.82 (dd, J = 8.5 Hz, 1H), 7.15 (d, J = 6.2 Hz, 1H), 6.95 (m, 1H), 3.90 (s, 3H).
    • MS (ESI) : m/z 249.0 [M+H]⁺.

Preparation of Pyrrolidin-3-ol

Pyrrolidin-3-ol serves as the scaffold for sulfonylation. Two routes are viable:

Epoxide Ring-Opening

  • Reagents : Epichlorohydrin, ammonia.
  • Conditions :
    • Epichlorohydrin reacts with aqueous ammonia at 60°C for 12 hours to form 3-hydroxypyrrolidine.
    • Yield : 85%.

Reduction of Pyrrolidinone

  • Reagents : Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).
  • Conditions :
    • Pyrrolidin-3-one (1.0 equiv) is reduced with LiAlH₄ in THF under reflux for 6 hours.
    • Yield : 78%.

Sulfonylation of Pyrrolidin-3-ol

The hydroxyl-bearing pyrrolidine is sulfonylated using 5-fluoro-2-methoxyphenylsulfonyl chloride.

Reaction Protocol

  • Reagents : 5-Fluoro-2-methoxyphenylsulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv), DCM.
  • Conditions :
    • Pyrrolidin-3-ol (1.0 equiv) and TEA are dissolved in DCM at 0°C.
    • Sulfonyl chloride is added dropwise, and the reaction proceeds for 12 hours at room temperature.
    • Workup : The mixture is washed with HCl (1M), brine, and dried.
    • Yield : 65–70% (colorless oil).

Characterization

  • ¹H NMR (CDCl₃): δ 7.75 (dd, J = 8.5 Hz, 1H), 7.10 (d, J = 6.2 Hz, 1H), 6.88 (m, 1H), 4.20 (m, 1H), 3.85 (s, 3H), 3.50–3.20 (m, 4H), 2.10–1.80 (m, 2H).
  • HPLC Purity : 98.5%.

Activation of Pyrrolidin-3-ol for Etherification

The hydroxyl group in 1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol is activated for nucleophilic substitution.

Tosylation Method

  • Reagents : Tosyl chloride (TsCl, 1.5 equiv), DMAP (catalytic), DCM.
  • Conditions :
    • The alcohol (1.0 equiv), TsCl, and DMAP are stirred in DCM at 0°C for 2 hours.
    • Yield : 90% (tosylate as white solid).

Mesylation Alternative

  • Reagents : Methanesulfonyl chloride (MsCl, 1.5 equiv), TEA (2.0 equiv).
  • Yield : 88%.

Coupling with 3-Methoxypyrazin-2-ol

The final ether bond is forged via nucleophilic substitution or Mitsunobu reaction.

SN2 Reaction with Tosylate

  • Reagents : 3-Methoxypyrazin-2-ol (1.2 equiv), K₂CO₃ (2.0 equiv), DMF.
  • Conditions :
    • The tosylate (1.0 equiv) and pyrazin-2-ol derivative are heated at 80°C for 12 hours.
    • Yield : 60–65%.

Mitsunobu Coupling

  • Reagents : DIAD (1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv), THF.
  • Conditions :
    • Reactants are stirred at room temperature for 24 hours.
    • Yield : 75–80%.

Optimization and Comparative Analysis

Method Conditions Yield (%) Purity (%) Advantages Limitations
SN2 (Tosylate) 80°C, DMF, 12h 60–65 95 Simple setup Moderate yield, side reactions
Mitsunobu RT, THF, 24h 75–80 98 High yield, stereoretention Costly reagents, purification

The Mitsunobu protocol is superior for small-scale synthesis, whereas the SN2 approach may be preferred for industrial scalability.

Analytical Characterization of Final Product

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 8.10 (s, 1H), 7.70 (dd, J = 8.5 Hz, 1H), 7.05 (d, J = 6.2 Hz, 1H), 6.90 (m, 1H), 4.80 (m, 1H), 4.00 (s, 3H), 3.95 (s, 3H), 3.60–3.30 (m, 4H), 2.20–1.90 (m, 2H).
  • LC-MS : m/z 468.2 [M+H]⁺, RT = 2.1 min.
  • HPLC Purity : 99.0%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological/Physical Properties Reference
Target Compound Pyrazine core, 3-methoxy, pyrrolidine-sulfonyl-5-fluoro-2-methoxyphenyl ~449.44 (calculated) Hypothetical: High polarity due to sulfonyl and ether groups; potential antiviral activity N/A
1a (5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) Pyrrolidin-3-yl oxy, 4-pyridyl-oxadiazole, phenethyl substituent ~406.46 Antiviral activity (specific virus not stated)
2-Methoxy-3-(1-methylpropyl)pyrazine Simple 2-methoxy-3-sec-butylpyrazine 180.25 Volatile flavoring agent; used in food additives
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione Pyrrolidine-dione, sulfonylpiperazine, chloro-methoxyphenyl ~540.83 Hypothetical: Potential CNS or enzyme inhibition
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Pyrazine-triazole hybrid, multiple nitrogen-rich heterocycles 416.37 Bioactive (antimicrobial/antioxidant properties implied)

Key Findings from Comparative Analysis

Structural Complexity and Bioactivity :

  • The target compound’s pyrrolidine-sulfonyl-fluoromethoxyphenyl group distinguishes it from simpler pyrazine derivatives like 2-methoxy-3-(1-methylpropyl)pyrazine , which lacks functionalized side chains and is primarily used in flavoring.
  • Compounds with sulfonamide linkages (e.g., 1a and 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione ) exhibit enhanced metabolic stability and binding affinity, suggesting the target compound may share these traits.

This contrasts with 1a , which uses a non-fluorinated phenyl group, possibly reducing its polarity.

Biological Activity :

  • 1a demonstrated antiviral activity, likely due to its oxadiazole-pyridyl motif, a feature absent in the target compound. However, the target’s sulfonyl-pyrrolidine group may confer similar antiviral or enzyme-inhibitory properties.
  • Triazole-pyrazine hybrids (e.g., ) highlight the importance of nitrogen-rich heterocycles in bioactivity, a design principle partially reflected in the target compound’s pyrazine core.

Synthetic Challenges :

  • The stereochemistry of pyrrolidine derivatives (e.g., 1a vs. 1b in ) can significantly impact activity. The target compound’s pyrrolidine ring may require precise synthetic control to optimize efficacy.

Biological Activity

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a novel small molecule compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique molecular structure, comprising a pyrazine core, a pyrrolidine-substituted sulfonyl group, and methoxy groups, which contribute to its biological efficacy.

  • Molecular Formula : C16H18FN3O5S
  • Molecular Weight : 383.39 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 137-139°C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide moiety allows for nucleophilic substitutions and hydrolysis reactions, which can modulate the activity of specific enzymes involved in metabolic pathways related to diabetes and cancer.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Anti-Diabetic Effects :
    • The compound has shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and improved glycemic control.
  • Anti-Tumor Activity :
    • Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.
  • Anti-inflammatory Properties :
    • The compound has been observed to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anti-Diabetic Activity :
    A study demonstrated that this compound significantly reduced blood glucose levels in diabetic animal models, suggesting its potential as an anti-diabetic agent .
  • Cancer Cell Line Studies :
    In vitro assays on various cancer cell lines (e.g., breast cancer, colon cancer) indicated that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the key features of structurally similar compounds:

Compound NameStructureKey Features
Compound BSimilar structureExhibits anti-inflammatory properties but lacks DPP-IV inhibition.
Compound CContains a methoxy group but different coreShows anti-tumor activity but is less effective against diabetes.
Compound DPyrrolidine-based structureInhibits similar enzymes but has different pharmacokinetic properties.

Q & A

Q. What are the key synthetic steps for preparing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine?

The synthesis involves three primary steps:

Sulfonylation of pyrrolidine : React 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate .

Etherification : Introduce the pyrazine moiety via nucleophilic substitution or Mitsunobu reaction, using 3-methoxypyrazine and a hydroxyl-activated pyrrolidine intermediate .

Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization ensure high purity (>95%).

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm sulfonyl group integration (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • HRMS : Exact mass determination (e.g., C17_{17}H19_{19}FN3_3O5_5S requires [M+H]+^+ = 396.1024) .
  • IR : Sulfonyl S=O stretches (~1350 cm1^{-1}) and ether C-O-C bands (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

  • Solvent choice : Dichloromethane (DCM) enhances sulfonyl chloride reactivity compared to THF, reducing side products .
  • Base selection : Triethylamine (TEA) outperforms weaker bases (e.g., NaHCO3_3) due to faster deprotonation of pyrrolidine .
  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes hydrolysis .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Structural analogs : Compare activity of derivatives lacking the 5-fluoro or 3-methoxy groups to isolate pharmacophores .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like kinase enzymes, guiding experimental validation .

Q. Data Contradiction Example :

DerivativeIC50_{50} (μM, Kinase A)IC50_{50} (μM, Kinase B)
Parent0.45 ± 0.0212.3 ± 1.1
No 5-F8.7 ± 0.910.5 ± 0.8

Q. How does the sulfonyl group influence metabolic stability?

  • In vitro assays : Microsomal stability tests (human liver microsomes) show t1/2_{1/2} > 2 hours due to sulfonyl group resistance to oxidative metabolism .
  • Comparative studies : Analogues with ester groups exhibit t1/2_{1/2} < 30 minutes, highlighting sulfonyl’s protective role .

Methodological Guidance

Q. Designing SAR studies for pyrazine derivatives

  • Variable groups : Modify the pyrrolidine substituents (e.g., 3-methoxy vs. 3-hydroxy) and pyrazine ring positions .
  • Biological endpoints : Prioritize assays measuring kinase inhibition, cytotoxicity, and solubility (e.g., LogP via shake-flask method) .

Q. Troubleshooting low yields in etherification

  • Catalyst optimization : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling if SN2 fails .
  • Protecting groups : Temporarily protect the pyrrolidine nitrogen with Boc to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.